molecular formula C16H20N4O B7682672 2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone

2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone

Cat. No. B7682672
M. Wt: 284.36 g/mol
InChI Key: NNLUHUAQMQICRM-UHFFFAOYSA-N
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Description

2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4]nonan-2-yl)methanone.

Mechanism of Action

The mechanism of action of 2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in disease progression. In material science, it acts as a barrier between the metal surface and the corrosive environment, preventing the corrosion reaction. In environmental science, it acts as a coagulant, facilitating the removal of impurities from water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone also vary depending on its application. In medicinal chemistry, it has been shown to exhibit cytotoxicity and apoptosis-inducing effects on cancer cells. In material science, it has been shown to improve the corrosion resistance of metal surfaces. In environmental science, it has been shown to improve the clarity and quality of water.

Advantages and Limitations for Lab Experiments

The advantages of using 2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research and development of 2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone. In medicinal chemistry, further studies are needed to evaluate its efficacy and safety as a drug candidate for various diseases. In material science, further studies are needed to optimize its corrosion inhibition properties and to develop more cost-effective synthesis methods. In environmental science, further studies are needed to evaluate its potential as a water treatment agent and to develop more efficient coagulation methods.
In conclusion, 2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound are needed to fully realize its potential in various applications.

Synthesis Methods

The synthesis of 2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone involves the reaction between 2-azaspiro[4.5]decan-1-one and 2H-benzotriazole-4-carbaldehyde in the presence of a catalyst. The reaction proceeds via a Mannich-type reaction, resulting in the formation of the desired product.

Scientific Research Applications

2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been studied for its potential as a corrosion inhibitor and UV stabilizer. In environmental science, it has been investigated for its potential as a water treatment agent.

properties

IUPAC Name

2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-5-6-16(9-11)7-8-20(10-16)15(21)12-3-2-4-13-14(12)18-19-17-13/h2-4,11H,5-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLUHUAQMQICRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1)CCN(C2)C(=O)C3=CC=CC4=NNN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone

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